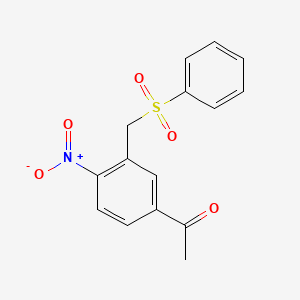
1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as NITD-008 and has been studied extensively for its potential as an antiviral agent.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
A study by L. Jyothish Kumar and V. Vijayakumar (2017) on arylsulfonamide-based quinolines, which are chemically related to 1-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1-ethanone, demonstrated significant antibacterial and antifungal activities. These compounds, including variations with sulfonamide groups, were synthesized and showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various Candida strains, A. niger, and I. hanoiensis. Compound 5a exhibited notable antioxidant activity, and compound 5f showed substantial antifungal activity against A. niger, highlighting the potential of these derivatives in developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).
Organic Synthesis and Chemical Transformations
Research on nitroalkane derivatives, as described by M. Arisawa, Y. Nihei, and M. Yamaguchi (2012), explored the rhodium-catalyzed arylthiolation reaction of nitroalkanes, including diethyl malonate and 1,2-diphenylethanone, with diaryl disulfides. This study demonstrated the possibility of controlling disfavored equilibrium reactions through catalytic oxidation, offering insights into synthetic methodologies that could be applicable for modifying compounds like this compound for various applications (M. Arisawa, Y. Nihei, & M. Yamaguchi, 2012).
Antimicrobial Activity Studies
The synthesis and antimicrobial evaluation of 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl)benzenesulfonamide and related compounds were reported by R. N. Patel and colleagues. These studies aimed at discovering new antimicrobial agents, demonstrated the potential of such nitro and sulfonamide derivatives in combating bacterial strains like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi. These findings suggest the potential utility of compounds related to this compound in developing new antibiotics (R. N. Patel, K. Nimavat, K. Vyas, & P. Patel, 2011).
Photocatalytic and Electrochemical Applications
A study on the photocatalytic degradation of methylene blue by a nickel(II) complex of a symmetric bis-Schiff base ligand, which shares structural motifs with this compound, was conducted by Hu Wang and colleagues. The research highlighted the compound's ability to catalyze the degradation of organic pollutants, showcasing its potential in environmental remediation and the development of photocatalysts (Hu Wang, Xiangchun Meng, Chuan-bin Fan, Yu-hua Fan, & C. Bi, 2016).
Propriétés
IUPAC Name |
1-[3-(benzenesulfonylmethyl)-4-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-11(17)12-7-8-15(16(18)19)13(9-12)10-22(20,21)14-5-3-2-4-6-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWNUWITUBGMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

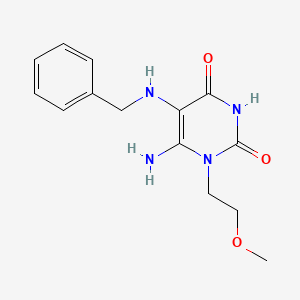
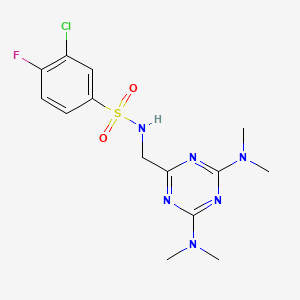
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

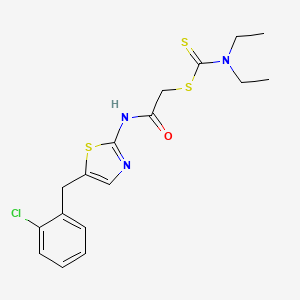
![8-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-chlorobenzyl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)
![4-bromo-1-ethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2742992.png)
![N1-(4-nitrophenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2742994.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)
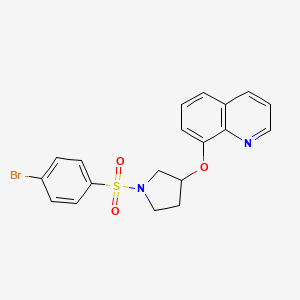
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2743000.png)
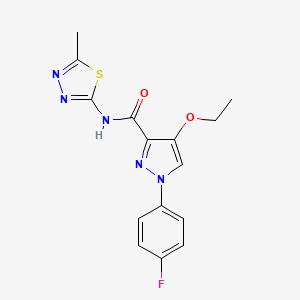
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)
![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)